[3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride
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Overview
Description
3-(Morpholin-4-yl)propylamine hydrochloride: is a chemical compound with the molecular formula C₁₂H₂₁ClN₂OS It is a hydrochloride salt form of an amine that contains both a morpholine ring and a thiophene ring
Mechanism of Action
Target of Action
The primary targets of 3-(Morpholin-4-yl)propylamine hydrochloride are currently unknown
Mode of Action
Result of Action
The molecular and cellular effects of 3-(Morpholin-4-yl)propylamine hydrochloride are currently unknown
Action Environment
The action, efficacy, and stability of 3-(Morpholin-4-yl)propylamine hydrochloride can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)propylamine hydrochloride typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the thiophene moiety. One common method involves the use of thiophen-2-ylmethyl chloride as the thiophene source. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)propylamine hydrochloride: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the morpholine ring, making it more nucleophilic.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(Morpholin-4-yl)propylamine hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
3-(Morpholin-4-yl)propylamine hydrochloride: can be compared with other compounds that contain morpholine or thiophene rings:
Morpholine-containing compounds: Examples include morpholine itself and its derivatives, which are widely used in pharmaceuticals and agrochemicals.
Thiophene-containing compounds: Examples include thiophene, thiophene-2-carboxylic acid, and various thiophene-based drugs like suprofen and articaine.
The uniqueness of 3-(Morpholin-4-yl)propylamine hydrochloride lies in its combination of both morpholine and thiophene rings, which can confer unique chemical and biological properties not found in compounds containing only one of these moieties.
Properties
IUPAC Name |
3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;/h1,3,10,13H,2,4-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLHPPLMRJZEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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